3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride
Overview
Description
3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride is a heterocyclic compound with the molecular formula C₆H₁₂ClNO. It is a bicyclic structure containing a nitrogen atom, making it an important building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using lithium aluminum hydride (LiAlH₄) as a reducing agent . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction sequence to avoid column chromatography at any step. This approach allows for the efficient production of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The nitrogen atom in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reduction reactions.
Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be used in further synthetic applications .
Scientific Research Applications
3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride involves its interaction with molecular targets in biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. This makes the compound useful in the design of drugs that target specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds are similar in structure but have different ring sizes and properties.
Bicyclo[3.1.1]heptanes: These compounds lack the nitrogen atom, making them less versatile in certain chemical reactions.
Uniqueness
3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride is unique due to its bicyclic structure containing a nitrogen atom, which allows for a wide range of chemical modifications and applications. Its ability to participate in various chemical reactions and its use in medicinal chemistry make it a valuable compound in scientific research .
Properties
IUPAC Name |
3-azabicyclo[4.1.0]heptan-1-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-5(6)1-2-7-4-6;/h5,7-8H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSQCPWZNRRTFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1C2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-85-3, 1807939-27-0 | |
Record name | 3-Azabicyclo[4.1.0]heptan-1-ol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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